Cas no 2138172-41-3 (3-Methylcyclopentane-1-sulfinyl chloride)
3-Methylcyclopentane-1-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2138172-41-3
- 3-methylcyclopentane-1-sulfinyl chloride
- EN300-732494
- 3-Methylcyclopentane-1-sulfinyl chloride
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- Inchi: 1S/C6H11ClOS/c1-5-2-3-6(4-5)9(7)8/h5-6H,2-4H2,1H3
- InChI Key: BKHVOEOWAMOWGR-UHFFFAOYSA-N
- SMILES: ClS(C1CCC(C)C1)=O
Computed Properties
- Exact Mass: 166.0219138g/mol
- Monoisotopic Mass: 166.0219138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 36.3Ų
3-Methylcyclopentane-1-sulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732494-1.0g |
3-methylcyclopentane-1-sulfinyl chloride |
2138172-41-3 | 1g |
$0.0 | 2023-06-06 |
3-Methylcyclopentane-1-sulfinyl chloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Methylcyclopentane-1-sulfinyl chloride
Introduction to 3-Methylcyclopentane-1-sulfinyl chloride (CAS No. 2138172-41-3)
3-Methylcyclopentane-1-sulfinyl chloride (CAS No. 2138172-41-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of sulfinyl chlorides, which are known for their reactivity and versatility in forming a wide range of functional groups.
The molecular structure of 3-Methylcyclopentane-1-sulfinyl chloride consists of a cyclopentane ring with a methyl group attached at the 3-position and a sulfinyl chloride group at the 1-position. The cyclopentane ring provides a rigid framework, while the sulfinyl chloride group introduces high reactivity, making this compound an excellent building block for complex molecule synthesis.
In the realm of medicinal chemistry, 3-Methylcyclopentane-1-sulfinyl chloride has been explored for its potential in the development of novel therapeutic agents. Recent studies have shown that compounds containing sulfinyl groups can exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of sulfinyl chlorides, including 3-Methylcyclopentane-1-sulfinyl chloride, demonstrated significant inhibition of cancer cell proliferation by interfering with key signaling pathways.
The synthetic utility of 3-Methylcyclopentane-1-sulfinyl chloride is another area of active research. Sulfinyl chlorides are known to react with various nucleophiles to form sulfoxides, sulfones, and other sulfur-containing functional groups. This reactivity makes them valuable intermediates in the synthesis of complex organic molecules. A notable example is their use in the preparation of chiral sulfoxides, which are crucial in the synthesis of enantiomerically pure pharmaceuticals. A recent publication in Tetrahedron Letters highlighted a novel method for the asymmetric synthesis of chiral sulfoxides using 3-Methylcyclopentane-1-sulfinyl chloride, demonstrating high yields and excellent enantioselectivity.
Beyond medicinal applications, 3-Methylcyclopentane-1-sulfinyl chloride has also found use in materials science. The unique electronic and steric properties of sulfinyl chlorides make them suitable for the design of functional materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized derivatives of 3-Methylcyclopentane-1-sulfinyl chloride to develop new types of polymer-based sensors that can detect trace amounts of specific chemicals with high sensitivity and selectivity.
In terms of safety and handling, it is important to note that while 3-Methylcyclopentane-1-sulfinyl chloride is not classified as a hazardous material or controlled substance, it should be handled with care due to its reactivity and potential for forming toxic byproducts upon decomposition. Proper personal protective equipment (PPE) and ventilation should be used when working with this compound.
To summarize, 3-Methylcyclopentane-1-sulfinyl chloride (CAS No. 2138172-41-3) is a versatile and promising compound with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and materials science. Its unique chemical properties make it an attractive building block for the development of novel therapeutic agents and functional materials. As research continues to advance, it is likely that new applications and insights into the behavior of this compound will emerge, further solidifying its importance in the scientific community.
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